1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Overview
Description
The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an imidazole ring, which is also a five-membered ring but with two non-adjacent nitrogen atoms. The molecule also has a cyclopropylmethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and imidazole rings, along with the cyclopropylmethyl group. The presence of these functional groups would likely influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole and imidazole rings could potentially allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research on derivatives of the imidazo[1,2-b]pyrazole framework, including "1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde," focuses on the synthesis of various heterocyclic compounds through cyclocondensation reactions. These compounds are synthesized to explore their chemical properties and potential biological activities. For instance, studies have demonstrated the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and the annulation of imidazole and pyrimidine rings to these frameworks, highlighting the versatility and reactivity of imidazo[1,2-b]pyrazole derivatives in forming complex heterocyclic structures (Yakovenko et al., 2020).
Biological Activities
The exploration of the biological activities of imidazo[1,2-b]pyrazole derivatives has led to the discovery of compounds with antimicrobial, antituberculosis, and antioxidant properties. For example, a study on the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives revealed that some compounds exhibited excellent antimicrobial activity compared with first-line drugs, and in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, showcasing the therapeutic potential of these molecules (Sangani et al., 2016).
Synthesis Techniques and Efficiency
Research also focuses on developing efficient synthesis techniques for imidazo[1,2-b]pyrazole derivatives. A notable method involves an eco-friendly, ultrasound-assisted synthesis approach that enhances the reaction rates and yields of the desired products, demonstrating the application of green chemistry principles in the synthesis of these compounds (Prasath et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to a range of biological activities
Result of Action
Pyrazole derivatives are known to have a broad spectrum of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,7-8H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXRAHMLMGUHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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